2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid
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Overview
Description
2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a complex organic compound with a unique structure that includes a thioxothiazolidin ring, a dimethoxyphenethyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxothiazolidin Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxothiazolidin ring.
Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is introduced through a nucleophilic substitution reaction, where the thioxothiazolidin ring reacts with a dimethoxyphenethyl halide.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxothiazolidin ring.
Substitution: Nucleophilic substitution reactions can be used to replace the dimethoxyphenethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: It can influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with similar structural features.
3,4-Dimethoxyphenylacetic acid: A related compound with a similar phenethyl group but lacking the thioxothiazolidin ring.
Mescaline: A naturally occurring compound with a similar phenethyl structure.
Uniqueness
2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is unique due to the presence of the thioxothiazolidin ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-20-10-4-3-9(7-11(10)21-2)5-6-16-14(19)12(8-13(17)18)23-15(16)22/h3-4,7,12H,5-6,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVEFVYZMXLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(SC2=S)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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